molecular formula C22H18N2O4 B3000339 N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide CAS No. 223261-59-4

N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide

Cat. No.: B3000339
CAS No.: 223261-59-4
M. Wt: 374.396
InChI Key: PPAXXCXBJMEKCA-UHFFFAOYSA-N
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Description

N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core substituted with a methyl group at position 8 and an 11-oxo moiety. The benzamide group at position 2 is further modified with a 4-methoxy substituent.

Properties

IUPAC Name

4-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-13-3-9-20-18(11-13)24-22(26)17-12-15(6-10-19(17)28-20)23-21(25)14-4-7-16(27-2)8-5-14/h3-12H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAXXCXBJMEKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the dibenzo[b,f][1,4]oxazepine core. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and increases the yield.

Another approach involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles . This method is advantageous due to its high regioselectivity and the use of readily available aryl chlorides.

Industrial Production Methods

Industrial production of this compound may employ large-scale cyclocondensation reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yields while minimizing the reaction time and operational costs.

Chemical Reactions Analysis

Types of Reactions

N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include dibenzoxazepinone derivatives, reduced amines, and various substituted oxazepine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide":

Core Structure and Properties

  • The compounds are derivatives of dibenzo[b,f][1,4]oxazepine, featuring a bicyclic structure containing both oxygen and nitrogen atoms.
  • These compounds may have a ketone functional group at position 11 and an acetamide moiety.

Potential Research Applications

  • Medicinal Chemistry: These compounds have garnered attention in medicinal chemistry due to their potential biological activities. Their unique reactivity and biological properties suggest uses in medicinal chemistry and materials science. The unique structure may allow it to interact with various biological targets, making it of interest in medicinal chemistry.
  • Anticancer Properties: Research suggests that similar compounds exhibit anticancer activities and may act as inhibitors of c-Abl tyrosine kinase, disrupting cancer cell proliferation and survival pathways.
  • Antimalarial Effects: Structural analogs have shown promising results in inhibiting malaria parasites, suggesting that this compound may also possess similar properties.
  • Biological Activity: Compounds in the dibenzoxazepine class often exhibit potential in anti-inflammatory, anti-convulsant, and anti-microbial areas.

Mechanism of Action

The mechanism of action of N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

The oxazepine core (oxygen atom) distinguishes the target compound from analogues with thiazepine (sulfur atom) cores. Sulfur-containing derivatives, such as those in and , exhibit altered electronic properties and binding kinetics due to sulfur’s larger atomic radius and lower electronegativity compared to oxygen. For example, N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () showed a molecular ion peak at m/z 407.0 [M+H+], with HRMS confirming its structure. Thiazepine derivatives generally display higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Substituent Variations on the Benzamide Group

The 4-methoxybenzamide group in the target compound is a critical pharmacophore. Modifications to this group significantly impact bioactivity:

  • Trifluoromethyl Substitution : The compound N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide () replaces methoxy with a trifluoromethyl group, increasing molecular weight to 412.365. The electron-withdrawing CF3 group enhances metabolic stability but may reduce receptor affinity due to steric effects .
  • Dimethoxy Substitution : 2,4-Dimethoxy-N-(8-methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepin-2-yl)benzamide (, CAS 921891-73-8) introduces a second methoxy group at position 2. This increases molecular weight to 404.4 and may improve solubility but could lead to off-target interactions .
  • Methyl Substitution: N-(10-Ethyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide (, CAS 922082-22-2) substitutes methoxy with a methyl group, reducing polarity.
Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Benzamide Substituent Molecular Weight Key Properties
Target Compound Oxazepine 4-Methoxy ~374 (estimated) Balanced solubility and receptor affinity
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide Oxazepine 4-CF3 412.367 High metabolic stability
2,4-Dimethoxy-N-(8-methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepin-2-yl)benzamide Oxazepine 2,4-Dimethoxy 404.4 Enhanced solubility
N-(10-Ethyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide Oxazepine 4-Methyl 372.4 Increased lipophilicity
N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Thiazepine 4-Methoxy 407.0 Higher lipophilicity, CNS penetration

Biological Activity

N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide is a member of the dibenzo[b,f][1,4]oxazepine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that potentially enhances its pharmacological properties, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H18N2O3C_{18}H_{18}N_{2}O_{3}, with a molecular weight of approximately 306.35 g/mol. Its structure includes a dibenzo[b,f][1,4]oxazepine core, which is known for its potential neuroactive properties.

Biological Activity Overview

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of dibenzo[b,f][1,4]oxazepine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, certain derivatives have shown significant cytotoxic effects against solid tumor cell lines and modulated the release of pro-inflammatory cytokines such as IL-6 and TNF-α .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation. Studies have indicated that some derivatives can lower the levels of inflammatory markers in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
  • Antimicrobial Properties : Some benzoxazepine derivatives have demonstrated antimicrobial activity against specific bacterial strains. However, the activity varies significantly depending on the structural modifications made to the core compound .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide on various cancer cell lines. Results indicated that the compound exhibited IC50 values ranging from 10 to 50 µM across different cell types, suggesting moderate to high efficacy in inhibiting cell growth .
  • Anti-inflammatory Activity :
    • In another study focused on inflammatory responses, this compound was shown to significantly reduce TNF-α levels in treated macrophages compared to controls. This suggests potential applications in managing conditions characterized by chronic inflammation .
  • Antimicrobial Testing :
    • The antimicrobial activity was assessed using disk diffusion methods against several bacterial strains. The compound showed moderate inhibitory effects against Gram-positive bacteria but limited activity against Gram-negative strains .

Comparative Analysis with Related Compounds

To understand the unique properties of N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Properties
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine)No methoxy groupPotential neuroleptic effects
N-(8-Chloro-dibenzo[b,f][1,4]oxazepine)Chlorine substitutionEnhanced binding affinity to certain receptors
N-(4-Fluorobenzamide derivative)Fluorine substitutionIncreased lipophilicity and bioavailability

The presence of the methoxy group in N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide may contribute to its improved solubility and bioactivity compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide, and how can purity be optimized?

  • Methodological Answer : The synthesis of benzamide derivatives often involves coupling reactions between activated carboxylic acids and amines. For this compound, a stepwise approach is suggested:

Intermediate preparation : Synthesize the dibenzo-oxazepine core via cyclization of o-aminophenol derivatives with ketones or aldehydes under acidic conditions .

Amidation : Use 4-methoxybenzoyl chloride or a mixed anhydride to functionalize the amine group of the oxazepine intermediate. Optimize reaction conditions (e.g., DMF as solvent, 0°C to room temperature) to minimize side reactions.

  • Purity optimization : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm substituent positions and methoxy group integration. Compare chemical shifts with analogous dibenzo-oxazepines .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ and fragmentation patterns.
  • HPLC-PDA : Employ reverse-phase HPLC with photodiode array detection to assess purity (>98%) and identify UV-active impurities (λ = 210–300 nm) .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer :

  • Target Selection : Align with the dibenzo-oxazepine scaffold’s known pharmacological profiles (e.g., kinase inhibition, GPCR modulation). Prioritize in vitro assays like enzyme inhibition (IC50_{50}) or cell viability (MTT assay).
  • Controls : Include positive controls (e.g., staurosporine for kinase assays) and solvent-only negative controls.
  • Dose-Response : Test concentrations from 1 nM to 100 µM in triplicate. Use nonlinear regression to calculate EC50_{50}/IC50_{50} values .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data between computational predictions and experimental results?

  • Methodological Answer :

  • In Silico vs. Experimental Gap : Use COSMO-RS simulations to predict solubility in organic/aqueous mixtures, then validate experimentally via shake-flask method (UV-Vis quantification).
  • Adjust Parameters : Account for polymorphic forms (e.g., via XRPD) and ionization states (pKa determination via potentiometry). Discrepancies often arise from unmodeled solid-state interactions .

Q. How can the degradation pathways of this compound be mechanistically elucidated under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (acidic/basic hydrolysis, oxidative, thermal, photolytic).
  • LC-MS/MS Analysis : Identify degradation products using Q-TOF mass spectrometry. Compare fragmentation patterns with synthetic standards.
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .

Q. What computational methods are suitable for predicting binding modes of this compound with target proteins?

  • Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling. Validate docking poses via MD simulations (GROMACS/AMBER).

Binding Free Energy Calculations : Apply MM-PBSA/GBSA to refine affinity predictions.

Experimental Validation : Cross-validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants .

Q. How can process parameters be optimized for scalable synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • DOE (Design of Experiments) : Use a factorial design (e.g., 2k^k factorial) to test variables: temperature, catalyst loading, solvent polarity.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of reaction intermediates.
  • Crystallization Control : Optimize anti-solvent addition rates to prevent amorphous phase formation, ensuring consistent polymorphic output .

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